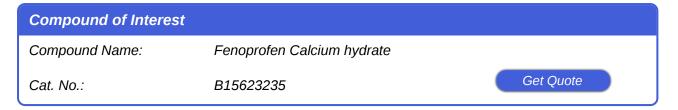


A Comprehensive Technical Guide to the Synthesis and Characterization of Fenoprofen Calcium Hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen calcium is the calcium salt of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It is clinically used for the management of mild to moderate pain and for the relief of pain and inflammation associated with rheumatoid arthritis and osteoarthritis.[1][2] The therapeutic effects of fenoprofen are achieved through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] This inhibition blocks the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] Fenoprofen calcium is supplied as the dihydrate form for pharmaceutical applications.[1]

This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of **fenoprofen calcium hydrate**, offering detailed experimental protocols and tabulated data to support research and development activities.

Synthesis of Fenoprofen Calcium Hydrate

The synthesis of **fenoprofen calcium hydrate** can be achieved through various routes. A modern, environmentally friendly approach involves the direct reaction of fenoprofen acid with calcium carbonate in an aqueous medium, which avoids the use of organic solvents.[5] An



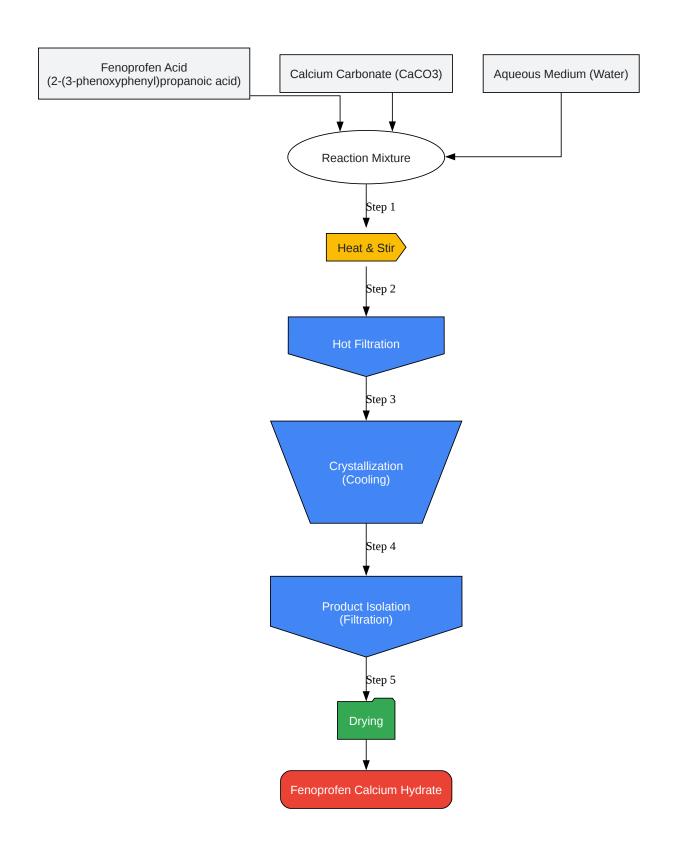
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alternative and commonly cited method involves the reaction of the sodium salt of fenoprofen with calcium chloride.[6][7]

The logical workflow for a common synthesis and purification process is outlined below.





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Caption: Workflow for the green synthesis of **fenoprofen calcium hydrate**.



Experimental Protocol: Green Synthesis

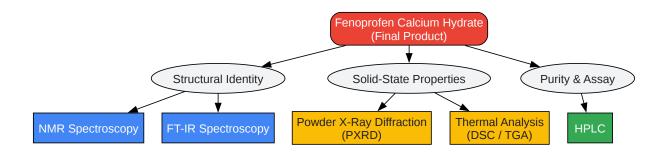
This protocol is adapted from a reported eco-friendly synthesis method.[5]

- Reaction Setup: Charge a suitable reaction vessel with fenoprofen acid and purified water.
- Reagent Addition: Slowly add a stoichiometric amount of calcium carbonate (CaCO₃) to the stirred suspension at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, TLC).
- Filtration: Filter the hot reaction mixture to remove any unreacted starting material or insoluble impurities.
- Crystallization: Allow the clear, hot filtrate to cool slowly to ambient temperature, then cool further in an ice bath to induce crystallization.
- Isolation and Washing: Collect the precipitated white solid product by filtration. Wash the solid with cold purified water to remove any soluble impurities.
- Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The final product is fenoprofen calcium dihydrate.

Characterization of Fenoprofen Calcium Hydrate

Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized **fenoprofen calcium hydrate**. This involves a combination of spectroscopic, crystallographic, thermal, and chromatographic techniques.





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Caption: Logical workflow for the characterization of **fenoprofen calcium hydrate**.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure of the fenoprofen moiety.

Table 1: Summary of Spectroscopic Data

Technique	Parameter	Observed Values
¹ H NMR	Chemical Shift (δ)	δ 7.25-7.36 (m, 3H), δ 7.09- 7.12 (m, 2H), δ 7.05 (t, 1H), δ 6.81-6.88 (dd, 2H)[5]
¹³ C NMR	Chemical Shift (δ)	26.38, 58.11, 116.86, 118.95, 121.15, 123.43, 129.75, 129.86, 144.74, 157.11, 157.43, 184.21[5]
FT-IR	Wavenumber (cm⁻¹)	3367 (O-H stretch of water), 3065, 3039 (Ar C-H stretch), 1163, 1071 (C-O stretch)[5]

| UV-Vis | λmax (in Methanol) | 270 nm |

Experimental Protocols:



- Nuclear Magnetic Resonance (NMR): Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).[8] Record ¹H and ¹³C spectra using a high-resolution NMR spectrometer (e.g., 500 MHz).[8] Chemical shifts are reported in ppm relative to an internal standard (TMS).[8]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a sample by uniformly mixing the **fenoprofen calcium hydrate** with potassium bromide (KBr) and pressing the mixture into a thin pellet.[8] Record the spectrum over a range of 4000-400 cm⁻¹.
- UV-Vis Spectrophotometry: Prepare a standard solution of a known concentration in a suitable solvent like methanol. Scan the solution using a dual-beam spectrophotometer to determine the wavelength of maximum absorbance (λmax).

Crystallographic Characterization

X-ray diffraction is the definitive technique for analyzing the solid-state structure of **fenoprofen** calcium hydrate.

Table 2: Crystallographic Data for Fenoprofen Calcium Dihydrate

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Parameter (a)	19.018 Å
Unit Cell Parameter (b)	7.738 Å
Unit Cell Parameter (c)	19.472 Å
Unit Cell Angle (β)	91.66°

(Data reported from room temperature powder pattern analysis)[9]

Experimental Protocol (Powder X-Ray Diffraction - PXRD):



- Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, even surface.
- Data Acquisition: Analyze the sample using a powder X-ray diffractometer with Cu Kα radiation.
- Instrument Settings: Collect data over a 2θ range of approximately 5° to 40° with a defined step size and scan speed.
- Analysis: The resulting diffraction pattern can be used to confirm the crystalline form and can be indexed to determine the unit cell parameters.[9]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior, particularly the dehydration and stability of the hydrate form.

Table 3: Thermal Analysis Data

Technique	Parameter	Observation
TGA	Dehydration	Stepwise loss of water molecules upon heating. [10]
Isothermal TGA	Activation Energy (Dehydration)	309 kJ/mol (50-60°C range) and 123 kJ/mol (60-80°C range), suggesting two distinct water environments in the crystal lattice.[10]

| DSC | Thermal Events | Endothermic peaks corresponding to dehydration events.[10] |

Experimental Protocols:

• Thermogravimetric Analysis (TGA): Accurately weigh 5-10 mg of the sample into a platinum or alumina pan.[11] Heat the sample under a controlled nitrogen atmosphere from ambient



temperature to a temperature sufficient to ensure complete decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[11]

Differential Scanning Calorimetry (DSC): Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Place the sample in the DSC instrument alongside an empty reference pan. Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range to observe thermal events like melting and dehydration.[10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and assay of fenoprofen calcium, as well as for quantifying any impurities.

Table 4: Typical HPLC Conditions (Adapted from USP Monograph)

Parameter	Specification
Column	L7 packing (octylsilane chemically bonded to porous silica), 5-μm, 4.6-mm × 15-cm
Mobile Phase	Acetonitrile, water, and phosphoric acid mixture
Detector	UV at 272 nm
Flow Rate	~2 mL/min
Injection Volume	~20 μL

(Details adapted from the USP monograph for Fenoprofen Calcium)[12]

Experimental Protocol (HPLC Purity/Assay):

Solution Preparation: Accurately prepare a test solution by dissolving a known quantity of fenoprofen calcium hydrate in the appropriate diluent to achieve a target concentration.
 [12] Prepare a standard solution of USP Fenoprofen Calcium RS with a known concentration.



- Chromatographic System: Set up the HPLC system according to the parameters specified in Table 4. Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Analysis: Inject equal volumes of the standard and test solutions into the chromatograph.
 Record the chromatograms and measure the peak responses.
- Calculation: Calculate the percentage of fenoprofen and any impurities by comparing the peak areas in the test solution chromatogram to those in the standard solution chromatogram.[12]

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